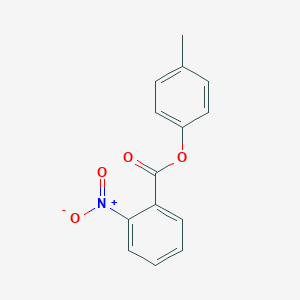

4-Methylphenyl 2-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(4-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3 |

InChI Key |

MJLXQKNXJKYSOA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylphenyl 2 Nitrobenzoate

Esterification Strategies for Benzoate (B1203000) Synthesis

The formation of the ester linkage in 4-Methylphenyl 2-nitrobenzoate (B253500) is the pivotal step in its synthesis. This can be achieved through several established esterification methods, each with its own set of advantages and procedural nuances.

Conventional Esterification Approaches

Three principal strategies are commonly employed for the synthesis of benzoate esters: Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method involving the reaction of a carboxylic acid with an alcohol. wikipedia.orgorganic-chemistry.org In the context of 4-Methylphenyl 2-nitrobenzoate synthesis, this would involve the direct reaction of 2-nitrobenzoic acid with 4-methylphenol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed by refluxing the reactants, often with the removal of water to drive the equilibrium towards the product. wikipedia.org While phenols can be esterified using this method, the reaction can be slow and may require forcing conditions. wikipedia.org

Steglich Esterification: This method is particularly useful for the esterification of sterically hindered substrates under mild conditions. organic-chemistry.org It employs a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol. organic-chemistry.org For the synthesis of this compound, this would involve reacting 2-nitrobenzoic acid and 4-methylphenol with DCC and a catalytic amount of DMAP in an appropriate solvent. organic-chemistry.org

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 4-methylphenol. wikipedia.org The Mitsunobu reaction is known for its mild conditions and is effective for a wide range of carboxylic acids and alcohols, including phenols. researchgate.net The synthesis of this compound via this route would involve the reaction of 2-nitrobenzoic acid and 4-methylphenol in the presence of PPh3 and DEAD or DIAD. wikipedia.orgresearchgate.net

Optimized Reaction Conditions for this compound Formation

While general methodologies provide a framework, optimized conditions are crucial for achieving high yields and purity of this compound. A highly effective method involves the use of the more reactive 2-nitrobenzoyl chloride as the acylating agent.

A plausible and efficient synthesis involves the reaction of 2-nitrobenzoyl chloride with 4-methylphenol. This approach, a variation of the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

An illustrative procedure, based on the synthesis of a similar compound, 4-methylphenyl 4-nitrobenzoate (B1230335), suggests that dissolving p-cresol (B1678582) in an aqueous sodium hydroxide (B78521) solution, followed by the addition of the acyl chloride, can afford the desired ester. masterorganicchemistry.com The reaction is typically stirred for several hours at room temperature. masterorganicchemistry.com

Interactive Data Table: Optimized Synthesis of Aryl Nitrobenzoates

| Parameter | Optimized Condition | Rationale |

| Acylating Agent | 2-Nitrobenzoyl chloride | More reactive than 2-nitrobenzoic acid, leading to faster reaction times and higher yields. |

| Phenolic Substrate | 4-Methylphenol (p-cresol) | The nucleophile in the esterification reaction. |

| Base | Sodium Hydroxide (NaOH) | Neutralizes the HCl generated, driving the reaction to completion. |

| Solvent | Typically a two-phase system (e.g., water and an organic solvent) or an inert organic solvent. | Facilitates the reaction between the reactants. |

| Temperature | Room Temperature | Sufficient for the reaction of the highly reactive acyl chloride. |

| Reaction Time | Several hours | Ensures complete reaction. |

| Work-up | Filtration, washing with water and a suitable organic solvent. | To isolate and purify the solid product. |

Precursor Synthesis and Functionalization for this compound

The availability of high-purity precursors, 2-nitrobenzoic acid and 4-methylphenol, is essential for the successful synthesis of the target compound.

Synthesis of 2-Nitrobenzoic Acid Derivatives

2-Nitrobenzoic acid is a commercially available compound. However, for the purpose of synthesis, its conversion to the more reactive 2-nitrobenzoyl chloride is a key functionalization step.

The preparation of 2-nitrobenzoyl chloride is commonly achieved by reacting 2-nitrobenzoic acid with thionyl chloride (SOCl₂). prepchem.com The reaction mixture is typically heated under reflux, and the excess thionyl chloride and volatile byproducts are removed under vacuum. prepchem.com The resulting 2-nitrobenzoyl chloride can then be used directly for the esterification reaction.

Interactive Data Table: Synthesis of 2-Nitrobenzoyl Chloride

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux, followed by removal of volatiles in vacuo. prepchem.com | 2-Nitrobenzoyl chloride |

Synthesis of 4-Methylphenol Derivatives

4-Methylphenol, also known as p-cresol, is a widely available industrial chemical. One of the classical methods for its synthesis is the alkali fusion of p-toluenesulfonic acid. wikipedia.orgresearchgate.net This process involves heating sodium p-toluenesulfonate with sodium hydroxide at high temperatures. wikipedia.org The resulting sodium p-cresolate is then acidified to yield p-cresol. wikipedia.org

Interactive Data Table: Synthesis of p-Cresol

| Starting Material | Key Reagents | General Conditions | Product |

| p-Toluenesulfonic acid (or its sodium salt) | Sodium Hydroxide (NaOH) | High-temperature fusion, followed by acidification. wikipedia.orgresearchgate.net | 4-Methylphenol (p-cresol) |

Structural Elucidation and Advanced Characterization of 4 Methylphenyl 2 Nitrobenzoate

Spectroscopic Analysis of 4-Methylphenyl 2-nitrobenzoate (B253500)

Spectroscopic methodologies are indispensable tools in the elucidation of molecular structures. For 4-Methylphenyl 2-nitrobenzoate, a combination of vibrational and nuclear magnetic resonance spectroscopy provides a complete picture of its structural features, from the orientation of functional groups to the electronic environment of individual atoms.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are particularly sensitive to the types of chemical bonds present and their geometric arrangement, making them ideal for identifying functional groups and understanding molecular symmetry.

The fundamental vibrational modes of this compound can be assigned by considering the characteristic frequencies of its constituent functional groups: the p-cresyl moiety, the ester linkage, and the ortho-substituted nitroaromatic ring.

The nitro group (NO₂) exhibits strong and characteristic vibrations. The asymmetric stretching vibration (νₐₛ(NO₂)) is typically observed in the range of 1540-1510 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) appears between 1355-1335 cm⁻¹ scribd.com. The bending (scissoring) vibration of the NO₂ group is expected around 865-830 cm⁻¹ scribd.com.

The carbonyl group (C=O) of the ester functionality gives rise to a strong absorption band in the IR spectrum. For aromatic esters, this stretching vibration (ν(C=O)) is typically found in the region of 1730-1715 cm⁻¹. In similar ester compounds, this band is a prominent feature researchgate.netaip.org.

The ester C-O stretching vibrations (ν(C-O)) are also key indicators. Two distinct C-O stretching bands are expected: one for the aryl-O bond and another for the O-C=O linkage. These are typically found in the 1300-1100 cm⁻¹ region and are often coupled with other vibrations.

The aromatic rings show a series of characteristic bands. The C-H stretching vibrations (ν(C-H)) of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative for determining the substitution pattern.

The methyl group (CH₃) of the p-cresyl moiety has its own set of characteristic vibrations. The asymmetric and symmetric C-H stretching modes are found in the 2980-2870 cm⁻¹ range.

A hypothetical assignment of the major vibrational modes for this compound, based on data from related compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretching | 3100-3000 | Medium | Strong |

| Methyl C-H Stretching (asymmetric & symmetric) | 2980-2870 | Medium | Medium |

| Carbonyl C=O Stretching | ~1725 | Strong | Medium |

| Aromatic C=C Stretching | 1600-1450 | Medium-Strong | Strong |

| Nitro NO₂ Asymmetric Stretching | ~1530 | Strong | Medium |

| Nitro NO₂ Symmetric Stretching | ~1350 | Strong | Strong |

| Ester C-O Stretching | 1300-1100 | Strong | Weak |

| Nitro NO₂ Bending (Scissoring) | ~850 | Medium | Weak |

| Aromatic C-H Out-of-plane Bending | 900-700 | Strong | Medium-Weak |

In addition to the fundamental vibrations, weaker bands known as overtones and combination bands can appear in the vibrational spectra. Overtones occur at approximately integer multiples of the fundamental vibrational frequencies (e.g., 2ν, 3ν), while combination bands arise from the sum or difference of two or more fundamental frequencies (e.g., ν₁ + ν₂, ν₁ - ν₂) americanpharmaceuticalreview.comorgsyn.org.

These bands are generally much weaker than the fundamental transitions. However, their intensity can be enhanced through a phenomenon known as Fermi resonance, where an overtone or combination band has a similar energy and symmetry to a fundamental vibration americanpharmaceuticalreview.com.

For this compound, overtone and combination bands are most likely to be observed in the near-infrared region. For instance, the first overtone of the strong C=O stretching vibration (around 1725 cm⁻¹) would be expected to appear near 3450 cm⁻¹, though with significantly lower intensity. Combination bands involving the various aromatic ring vibrations are also possible in the 2000-1700 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the aromatic rings uantwerpen.be. A detailed analysis of these bands would require high-quality spectra and potentially theoretical calculations to assign them definitively.

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the precise connectivity and electronic environment of each nucleus can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two rings and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the methyl group.

Based on data for related compounds such as methyl 2-nitrobenzoate rsc.org and 4-methylphenyl benzoate (B1203000), the following proton chemical shifts can be anticipated in a solvent like CDCl₃:

2-Nitrobenzoate Ring Protons: The protons on this ring will be deshielded due to the strong electron-withdrawing nature of the nitro group and the carbonyl group. They are expected to appear as a complex multiplet in the range of δ 7.5-8.2 ppm.

4-Methylphenyl Ring Protons: The protons on this ring will be influenced by the ester oxygen and the methyl group. The protons ortho to the ester oxygen will be deshielded, while the protons ortho to the methyl group will be slightly more shielded. These are expected to appear as two distinct doublets in the range of δ 7.0-7.3 ppm.

Methyl Protons: The protons of the methyl group are expected to appear as a singlet at approximately δ 2.3-2.4 ppm.

The coupling between adjacent aromatic protons (ortho-coupling) typically results in coupling constants (J) in the range of 7-9 Hz.

A predicted ¹H NMR data table is provided below:

| Proton Assignment (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2-Nitrobenzoate Ring | 7.5 - 8.2 | m | - | 4H |

| 4-Methylphenyl Ring (ortho to O) | ~7.2 | d | ~8 | 2H |

| 4-Methylphenyl Ring (ortho to CH₃) | ~7.1 | d | ~8 | 2H |

| Methyl (CH₃) | ~2.4 | s | - | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Based on data for methyl 2-nitrobenzoate rsc.org and other similar aromatic esters, the following ¹³C NMR chemical shifts can be predicted:

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.

Aromatic Carbons: The aromatic carbons will appear in the range of δ 115-150 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The carbon attached to the ester oxygen in the p-cresyl ring will also be deshielded.

Methyl Carbon: The methyl carbon is expected to have a chemical shift around δ 21 ppm.

A predicted ¹³C NMR data table is presented below:

| Carbon Assignment (Structure) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-O (p-cresyl ring) | ~149 |

| Aromatic C-COO | ~130 |

| Aromatic CHs (2-nitrobenzoate ring) | 124-134 |

| Aromatic CHs (p-cresyl ring) | 121-130 |

| Aromatic C-CH₃ (p-cresyl ring) | ~135 |

| Methyl (CH₃) | ~21 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule, providing insights that are often unattainable from one-dimensional (1D) spectra alone. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling relationships within the molecule. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings. For instance, the protons on the 2-nitrobenzoate moiety would show correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6. Similarly, on the 4-methylphenyl ring, correlations would be evident between the ortho protons (H-2' and H-6') and the meta protons (H-3' and H-5'). emerypharma.com This information allows for the assignment of protons within each spin system.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton resonance to the carbon atom to which it is attached. For this compound, this would definitively link the assigned proton signals of the two aromatic rings and the methyl group to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and occasionally four in conjugated systems). columbia.edu This technique is particularly valuable for connecting the different fragments of the molecule identified by COSY and HSQC. For example, HMBC correlations would be expected between the protons of the 4-methylphenyl ring and the ester carbonyl carbon, as well as between the protons of the 2-nitrobenzoate ring and the same carbonyl carbon. A key correlation would be observed between the methyl protons of the tolyl group and the C-4' carbon, and also to the C-3' and C-5' carbons. These long-range correlations unambiguously establish the ester linkage between the 2-nitrobenzoyl and the 4-methylphenyl moieties.

A summary of expected key 2D NMR correlations for establishing the connectivity of this compound is presented in the interactive table below.

| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) |

| 2-Nitrobenzoate Ring | |||

| H-3 | H-4 | C-3 | C-1, C-2, C-4, C-5, C=O |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5, C=O |

| 4-Methylphenyl Ring | |||

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-1', C-3', C-4', C-5' |

| H-3', H-5' | H-2', H-6' | C-3', C-5' | C-1', C-2', C-4', C-6' |

| Methyl Group | |||

| -CH₃ | C-CH₃ | C-3', C-4', C-5' |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic rings and the nitro group are the primary chromophores in the molecule. The presence of the nitro group, a strong electron-withdrawing group, and the ester functionality influences the energy of these transitions. The absorption maxima (λmax) are anticipated in the ultraviolet region. For comparison, methyl 2-nitrobenzoate shows absorption in the UV range. nih.gov The conjugation between the phenyl ring and the nitro group in the 2-nitrobenzoate portion of the molecule is a key factor determining the position of the λmax.

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. slideshare.net For this compound, changing the solvent is expected to cause shifts in the absorption maxima. biointerfaceresearch.comsu.edu.ly In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition often shows a bathochromic (red) shift. researchgate.net This is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, polar solvents will stabilize the non-bonding electrons of the oxygen atoms in the nitro and ester groups, increasing the energy required for the n → π* transition. Conversely, the more polar excited state of the π → π* transition is stabilized to a greater extent than the ground state, leading to a red shift. The magnitude of these shifts can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net

| Solvent | Expected Shift for n → π | Expected Shift for π → π |

| Hexane (Non-polar) | Reference | Reference |

| Dichloromethane (Polar aprotic) | Blue shift | Red shift |

| Methanol (B129727) (Polar protic) | Blue shift | Red shift |

Electronic Transitions and Absorption Maxima

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In a mass spectrometer, this compound will be ionized, typically forming a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming its structure.

Key expected fragmentation pathways for this compound include:

Cleavage of the ester bond: This is a common fragmentation pathway for esters and would result in the formation of the 2-nitrobenzoyl cation ([C₇H₄NO₃]⁺) and the 4-methylphenoxyl radical, or the 4-methylphenyl cation ([C₇H₇]⁺) and the 2-nitrobenzoate radical. The 2-nitrobenzoyl cation is likely to be a prominent peak.

Loss of the nitro group: The molecular ion could lose a nitro group (NO₂) to form an [M-NO₂]⁺ ion.

Fragmentation of the aromatic rings: Further fragmentation of the primary ions can occur, leading to smaller aromatic cations. For example, the 4-methylphenyl cation could lose a methyl radical to form a phenyl cation.

The observation of these specific fragment ions would provide strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org The exact mass of this compound (C₁₄H₁₁NO₄) can be calculated based on the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). By comparing the experimentally measured exact mass from HRMS with the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). mdpi.com This unambiguous determination of the elemental composition is a critical step in the structural elucidation of a new or synthesized compound.

Fragmentation Pathways and Structural Confirmation

X-ray Crystallography of this compound and Related Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in publicly accessible databases, a comprehensive understanding of its molecular geometry and solid-state packing can be inferred from the analysis of closely related nitrobenzoate esters and 4-methylphenyl derivatives. These related structures provide critical insights into the expected bond lengths, angles, conformational preferences, and the non-covalent interactions that govern the supramolecular architecture of the title compound.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) allows for the precise measurement of atomic coordinates within the crystal lattice, from which molecular geometry, including bond lengths, bond angles, and torsion angles, can be accurately determined. nih.gov For aromatic esters, SC-XRD studies reveal key conformational features, such as the planarity of substituent groups relative to the benzene rings and the dihedral angles between different molecular fragments. researchgate.netnih.gov

In the case of this compound, the molecular geometry is defined by two substituted phenyl rings linked by an ester functional group. Analysis of its isomer, 4-nitrophenyl 2-methylbenzoate, reveals that the molecule can exhibit significant conformational flexibility. researchgate.net In one study, this isomer crystallized with two independent molecules in the asymmetric unit, showcasing a major conformational difference in the dihedral angle between the two aromatic rings, which were 36.99 (5)° and 55.04 (5)°, respectively. researchgate.net This indicates a relatively low energy barrier for rotation around the C-O ester bond.

The nitro group is typically found to be nearly coplanar with the benzene ring to which it is attached, a feature that maximizes π-conjugation. researchgate.netnih.goviucr.org For example, in methyl 4-nitrobenzoate (B1230335), the dihedral angle between the nitro group and the benzene ring is a mere 0.6 (1)°. nih.gov Similarly, the ester group's planarity relative to the aromatic ring can vary. In methyl 4-nitrobenzoate, the methoxycarbonyl group forms a dihedral angle of 8.8 (1)° with the ring. nih.gov Bond lengths and angles are generally within expected ranges for these types of compounds, consistent with data from similar structures. researchgate.netphyschemres.org

| Parameter | Typical Value | Compound Example | Reference |

|---|---|---|---|

| C=O (carbonyl) Bond Length | ~1.21 Å | (4-methylphenyl)-(4-nitrophenyl)methanone | |

| N-O (nitro) Bond Length | ~1.22-1.23 Å | (4-methylphenyl)-(4-nitrophenyl)methanone | |

| C-C (aromatic) Bond Length | ~1.39 Å | 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid | evitachem.com |

| Dihedral Angle (Ring-Ring) | 37.0° - 55.0° | 4-Nitrophenyl 2-methylbenzoate | researchgate.net |

| Dihedral Angle (Ring-NO₂) | ~1.0° - 7.4° | 4-Nitrophenyl 2-methylbenzoate, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | researchgate.netiucr.org |

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. mdpi.com These forces, though individually weak, collectively stabilize the crystal lattice and determine the material's macroscopic properties. For organic molecules like this compound, which lack strong hydrogen bond donors, the supramolecular assembly is primarily governed by a combination of weaker hydrogen bonds, π-stacking, and other van der Waals forces. iucr.orgmdpi.com

In the absence of classic hydrogen bond donors (e.g., -OH, -NH), the crystal structure of this compound is expected to be stabilized by networks of weak, non-classical hydrogen bonds. The most significant of these are C-H···O interactions, where a carbon-bound hydrogen atom acts as the donor and an oxygen atom from a nitro or carbonyl group acts as the acceptor. wikipedia.org These interactions are recognized as being crucial to the stability and structure of many organic crystals. mdpi.com

In related structures, these C-H···O bonds are ubiquitous. For instance, in the crystal structure of methyl 4-nitrobenzoate, adjacent molecules are linked by weak C-H···O hydrogen bonds involving both the carboxyl and nitro oxygen atoms. nih.gov Similarly, studies on 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole show that molecules form rows through very weak hydrogen interactions between methyl or aromatic C–H donors and oxygen acceptors of the nitro group. iucr.org These interactions, though faint, are directional and collectively create robust one-, two-, or three-dimensional networks that define the crystal packing. iucr.orgresearchgate.net

| Interaction (D-H···A) | D···A Distance (Å) | D-H···A Angle (°) | Compound Example | Reference |

|---|---|---|---|---|

| C-H···O(nitro) | 3.378 | 142 | Methyl 4-nitrobenzoate | nih.gov |

| C-H···O(carboxyl) | 3.384 | 141 | Methyl 4-nitrobenzoate | nih.gov |

| C-H···O(nitro) | 3.42 - 3.50 | 139.5 - 144.3 | 4-(hydroxymethyl)-2-methylphenyl 4-nitrobenzoate | rsc.org |

The presence of two aromatic rings in this compound makes π-π stacking interactions a key feature of its crystal packing. These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings. encyclopedia.pub Rather than a direct face-to-face sandwich arrangement, which is often electrostatically repulsive, π-stacking typically manifests in offset (parallel-displaced) or T-shaped (edge-to-face) configurations. encyclopedia.pubrsc.org

Beyond the hydrogen bonds and π-stacking discussed above, the supramolecular structure is further stabilized by a network of other weak intermolecular forces. mdpi.com C-H···O interactions, as detailed in section 3.2.2.1, are a prominent example. iucr.org

π-Stacking Interactions

Polymorphism Studies and Conformational Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal arrangement of molecules. brunel.ac.ukacs.org These different polymorphs of the same compound can exhibit distinct physical properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds, is intrinsically linked to polymorphism, as different conformers can pack into different crystal lattices. lumenlearning.comscribd.com

While no specific polymorphs of this compound have been reported in the searched literature, studies on related compounds demonstrate a high propensity for polymorphism in this class of molecules. A notable example is 4-methyl-2-nitroacetanilide, which exists in at least three polymorphic forms (white, amber, and yellow). brunel.ac.uk These forms differ in their hydrogen bonding schemes; one form features intramolecular hydrogen bonds while the others have intermolecular hydrogen bonds, leading to different molecular conformations and crystal packing. brunel.ac.uk Another relevant case is N-(4-methylphenyl)-3-nitropyridin-4-amine, which has two known monoclinic polymorphs that differ in the number of independent molecules in the asymmetric unit (Z') and exhibit a wide range of pyridine-phenyl dihedral angles, reflecting significant conformational diversity. smolecule.com

The conformational flexibility of this compound arises from the rotation about the single bonds of the ester linkage. As seen in its isomer, 4-nitrophenyl 2-methylbenzoate, different dihedral angles between the two phenyl rings can be adopted, leading to different molecular shapes. researchgate.net This conformational flexibility suggests that this compound could likely crystallize into different polymorphic forms under varying crystallization conditions, with each polymorph capturing a different low-energy conformer or a different packing arrangement of similar conformers. Computational modeling can further be used to predict the relative energies of different conformers and the rotational barriers between them.

Theoretical and Computational Chemistry Studies on 4 Methylphenyl 2 Nitrobenzoate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool for the computational study of molecular systems. scirp.org DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting a wide range of molecular properties. scirp.orgtandfonline.com

Geometry Optimization and Accurate Structural Parameter Prediction

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. icm.edu.pl Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Methylphenyl 2-nitrobenzoate (B253500) can be precisely calculated. tandfonline.com These theoretical calculations allow for the prediction of the molecule's conformation, taking into account the steric and electronic effects of the methylphenyl and nitrobenzoate groups. For instance, the orientation of the methoxy (B1213986) group in similar structures is often influenced by the need to minimize steric hindrance with adjacent substituents, while formyl groups tend to remain coplanar with the aromatic ring to enhance conjugative stability. The accuracy of these computational predictions can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography, where correlation values (R²) for bond lengths and angles often exceed 0.99, indicating excellent agreement. tandfonline.com

Harmonic Vibrational Wavenumber Calculations and Experimental Correlation

Following geometry optimization, harmonic vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. scirp.org These calculations are crucial for assigning the vibrational modes observed in experimental spectra. scirp.org For example, aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region. tandfonline.com The calculated frequencies are often scaled to better match experimental values, and the root mean square (rms) deviation between the two can be significantly reduced with appropriate scaling factors. scirp.org The potential energy distribution (PED) analysis is then used to provide a detailed description of each vibrational mode, quantifying the contribution of different internal coordinates. scirp.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Stability and Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical stability and reactivity. semanticscholar.org The HOMO is the orbital most capable of donating an electron, while the LUMO is the most capable of accepting one. scribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. semanticscholar.org A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.comphyschemres.org This energy gap directly influences the molecule's optical and electrical properties. scribd.com The distribution of the HOMO and LUMO across the molecule, often visualized as three-dimensional plots, reveals the likely sites for electrophilic and nucleophilic attack. scribd.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. wolfram.comresearchgate.net It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. wolfram.com Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. wolfram.comresearchgate.net Green regions represent near-zero potential. wolfram.com For a molecule like 4-Methylphenyl 2-nitrobenzoate, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, and positive potential around the hydrogen atoms of the aromatic rings. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.deuba.ar It transforms the complex wave function into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions. uba.ar By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stabilization energies associated with these delocalizations. uba.ar This information is crucial for understanding the molecule's stability and the nature of its chemical bonds. uba.ar

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A negative chemical potential indicates the stability of the molecule. tandfonline.comirjweb.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value suggests greater stability and lower reactivity. irjweb.comijres.org

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a good electrophile. tandfonline.comresearchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the relative stability and reactivity of different molecules. grafiati.com

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. tandfonline.comirjweb.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. irjweb.comijres.org |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. tandfonline.comresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of properties such as absorption wavelengths, oscillator strengths, and the nature of electronic transitions.

In the study of compounds similar to this compound, TD-DFT calculations have been instrumental. For instance, in the analysis of (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, TD-DFT was used to complement experimental UV-Vis spectra. The calculations helped to assign the observed absorption peaks at 306 nm and 402 nm to specific electronic transitions, namely n→π* and π→π* transitions. The computed absorption peaks were found at 306.24 nm and 397.09 nm, showing good agreement with the experimental data. tandfonline.com

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. The M06-2X functional, for example, is recognized for its accuracy in computing electronic properties, including polarizability and hyperpolarizability. researchgate.net Similarly, the CAM-B3LYP functional has been shown to be reliable for simulating linear and nonlinear spectroscopic parameters. mdpi.com The selection of an appropriate functional is essential for obtaining meaningful results that correlate well with experimental findings. mdpi.comfaccts.de

TD-DFT also plays a significant role in understanding the nonlinear optical (NLO) properties of molecules by calculating parameters like electric dipole moment, polarizability, and hyperpolarizability. tandfonline.com These calculations provide insights into the potential of a material for applications in photonics and optoelectronics. tandfonline.comresearchgate.net

Quantum Chemical Topology Approaches

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density of a molecule to understand its chemical bonding and reactivity. nih.govrsc.org This approach allows for the definition of molecular fragments and the calculation of the electrostatic potential they generate. nih.gov

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. kapadokya.edu.trnih.govresearchgate.net By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and characterize different types of non-covalent interactions.

In a study of substituted p-toluenesulfonanilide polymorphs, Hirshfeld surface analysis helped to elucidate the differences in intermolecular interactions between the two forms, highlighting the role of N–H···O and C–H···O hydrogen bonds, as well as π···π stacking interactions. acs.org

The study of charge density distribution provides fundamental insights into the electronic structure, chemical bonding, and reactivity of molecules. weebly.comnih.gov Experimental charge density can be determined from high-resolution X-ray diffraction data and modeled using the Hansen-Coppens multipole model. nih.gov

These studies allow for the calculation of electrostatic properties, such as the molecular dipole moment and atomic charges, which can be compared with theoretical calculations. nih.gov For instance, in the analysis of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the experimental charge density revealed the nature of weak C-H···O and C-H···N hydrogen bonds and a significant lateral electrostatic interaction between antiparallel C≡N groups that governs the crystal packing. nih.gov

Charge density analysis is also crucial for understanding intermolecular interactions and can be used to calculate electrostatic interaction energies, providing a quantitative measure of the strength of these interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Structure-Property Relationship Elucidation through Computational Models

Computational models are essential for establishing relationships between the molecular structure of a compound and its macroscopic properties. marquette.edumdpi.com These models can be used to predict various chemical and physical characteristics, aiding in the design of new materials with desired functionalities.

The electronic structure of a molecule, including the distribution of its molecular orbitals, directly influences its spectroscopic properties. Computational methods like DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that correlates with the molecule's reactivity and the wavelength of its electronic absorption. tandfonline.com

For example, in the study of a novel heterocyclic compound, the calculated HOMO and LUMO energies helped to explain the charge transfer characteristics within the molecule. tandfonline.com Furthermore, the theoretical UV-Vis spectrum, calculated using TD-DFT, showed good agreement with the experimental spectrum, allowing for a detailed assignment of the electronic transitions. tandfonline.com

Computational chemistry plays a vital role in predicting the spectroscopic and non-linear optical (NLO) properties of new materials. researchgate.netnih.govnih.govacs.org DFT calculations are widely used to determine NLO parameters such as polarizability (α) and first-order hyperpolarizability (β). tandfonline.comresearchgate.net

The magnitude of these parameters indicates the potential of a molecule for NLO applications. For instance, in the investigation of a thioxothiazolidin-4-one derivative, the calculated values of α and β provided insights into its NLO response. tandfonline.com It is common practice to convert the calculated values from atomic units (a.u.) to electrostatic units (esu) for comparison with experimental data. tandfonline.com

The design of molecules with enhanced NLO properties often involves the strategic incorporation of electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer. nih.gov Computational screening of different molecular designs can accelerate the discovery of promising NLO materials. nih.gov

Reaction Mechanisms and Kinetic Investigations Involving 4 Methylphenyl 2 Nitrobenzoate

Nucleophilic Acyl Substitution Pathways at the Ester Moiety

The ester functional group in 4-Methylphenyl 2-nitrobenzoate (B253500) is a key site for nucleophilic acyl substitution reactions. These reactions are fundamental to understanding how the compound interacts with various nucleophiles and catalysts.

Kinetic investigations are crucial for elucidating the mechanisms of these substitution reactions. When one reactant is present in a large excess, the reaction rate can be simplified to appear dependent only on the concentration of the limiting reactant. This approach is known as pseudo-first-order kinetics. scribd.com The observed rate constant under these conditions is termed the pseudo-first-order rate coefficient (k_obs). scribd.comlibretexts.orgamazonaws.com

For a second-order reaction, Rate = k[A][B], if the concentration of reactant B is held constant and in large excess, the rate law simplifies to Rate = k'[A], where the pseudo-first-order rate constant k' = k[B]. libretexts.org By performing experiments at different concentrations of the excess reactant, the true second-order rate constant (k) can be determined from the slope of a plot of k_obs versus the concentration of the excess reactant. amazonaws.com

In studies of related compounds, such as the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines, pseudo-first-order rate coefficients were obtained by maintaining an excess of the amine nucleophile. nih.gov The plots of k_obs versus amine concentration provided detailed information about the reaction mechanism. nih.gov For instance, linear plots suggest a simpler rate-determining step, while non-linear upward plots can indicate a more complex mechanism involving multiple intermediates. nih.gov

Table 1: Example Data for Pseudo-First-Order Kinetics This table is illustrative and based on general principles of kinetic analysis.

| [Nucleophile] (M) | Observed Rate (M/s) | Pseudo-First-Order Rate Coefficient (k_obs) (s⁻¹) |

| 0.1 | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁴ |

| 0.2 | 2.0 x 10⁻⁵ | 1.0 x 10⁻⁴ |

| 0.3 | 3.0 x 10⁻⁵ | 1.0 x 10⁻⁴ |

Nucleophilic acyl substitution reactions at the ester carbonyl group of 4-Methylphenyl 2-nitrobenzoate are proposed to proceed through a tetrahedral intermediate. uomustansiriyah.edu.iq This intermediate is formed when the nucleophile attacks the electrophilic carbonyl carbon. The reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net In the stepwise pathway, the tetrahedral intermediate is a distinct species on the reaction coordinate. uomustansiriyah.edu.iqresearchgate.net

Brønsted-type analysis is a powerful tool for investigating the mechanism of acid-base catalysis in reactions. It relates the logarithm of the rate constant (log k) to the pKa of the catalyst. A linear Brønsted plot suggests that the reaction mechanism is consistent across a series of related catalysts. nih.gov The slope of the plot, known as the Brønsted coefficient (β), provides information about the degree of proton transfer in the transition state of the rate-determining step. nih.gov

For instance, in the pyridinolysis of related thionocarbonates, linear Brønsted plots were observed with β values of 0.9 and 1.2. nih.gov These high β values are consistent with a mechanism where the decomposition of a tetrahedral intermediate is the rate-determining step, indicating a significant degree of bond formation between the nucleophile and the substrate in the transition state. nih.gov Stronger Brønsted acids can act as effective catalysts in various organic transformations by activating substrates. rsc.orgacs.org

Characterization of Transition States and Intermediates (e.g., Tetrahedral Intermediates)

Transformations Involving the Nitro Group

The nitro group (NO₂) on the benzoate (B1203000) ring is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of aromatic nitro compounds can lead to various products such as nitroso compounds, hydroxylamines, and ultimately anilines. orientjchem.orgacs.org The specific product obtained often depends on the reducing agent and the reaction conditions. orientjchem.org

The reduction of the nitro group can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). orientjchem.org The mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through different pathways, sometimes involving the formation of intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org In some cases, the reaction proceeds directly to the amine without the accumulation of detectable intermediates. orientjchem.org The nitro group's strong electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can replace the nitro group. acs.org

Role of the Methylphenyl Moiety in Reaction Selectivity

The 4-methylphenyl (p-tolyl) group in the ester moiety can influence the reaction selectivity through both steric and electronic effects. The methyl group is an electron-donating group, which can affect the electron density of the leaving group oxygen atom. This, in turn, can influence the rate of nucleophilic attack and the stability of the leaving group.

In the context of directing group-assisted C-H functionalization, substituents on the aromatic ring can direct the reaction to specific positions. nih.gov For example, in reactions involving metal catalysts, the electronic properties of substituents can have a significant impact on reactivity and selectivity. nih.gov While the methyl group in the 4-methylphenyl moiety is relatively far from the primary reaction center at the carbonyl group, its electronic influence can be transmitted through the aromatic system, potentially affecting the stability of intermediates and transition states. The steric bulk of the methylphenyl group can also play a role in controlling the approach of nucleophiles or catalysts, thereby influencing the stereoselectivity of certain reactions. acs.org

Derivatization and Functionalization Studies of 4 Methylphenyl 2 Nitrobenzoate

Chemical Modifications of the Nitro Group

The nitro group (-NO₂) is the most reactive site for the functionalization of 4-methylphenyl 2-nitrobenzoate (B253500), primarily through reduction reactions. The conversion of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, yielding 4-methylphenyl 2-aminobenzoate (B8764639). This amine derivative serves as a versatile precursor for a wide range of further chemical modifications. vulcanchem.com

The reduction of aromatic nitro compounds is a thermodynamically favorable process and can be achieved using various reagents and methodologies. oup.com Common approaches applicable to nitrobenzoate esters include catalytic hydrogenation, metal-mediated reductions, and electrochemical methods.

Catalytic Hydrogenation: This is a highly efficient and clean method for reducing nitro groups. It typically involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and yields the corresponding amine quantitatively under relatively mild conditions. sciencemadness.org

Metal-Based Reductions: Various metals can be used in acidic or neutral media to reduce the nitro group.

Indium/Ammonium (B1175870) Chloride: The use of indium metal in the presence of ammonium chloride in aqueous ethanol provides a selective method for reducing aromatic nitro compounds to their corresponding amines. orgsyn.org This method is noted for its compatibility with other functional groups, such as esters. orgsyn.org

Iron/Acid: A classic and cost-effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. sciencemadness.org

Other Metals: Zinc and tin have also been historically used for this transformation. sciencemadness.org

Electrochemical Reduction: Electrocatalytic methods offer a green alternative to traditional chemical reagents. For instance, the reduction of methyl 2-nitrobenzoate has been successfully performed using a polyoxometalate redox mediator in an aqueous phosphoric acid solution, converting the nitro group to an amine with high selectivity and conversion rates. acs.org

The following table summarizes common methods for the reduction of the nitro group in nitrobenzoate esters, a reaction directly applicable to 4-methylphenyl 2-nitrobenzoate.

| Method | Reagents/Conditions | Product | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | 4-methylphenyl 2-aminobenzoate | High yield, clean reaction | sciencemadness.org |

| Metal-Mediated Reduction | Indium powder, NH₄Cl, aq. Ethanol, Reflux | 4-methylphenyl 2-aminobenzoate | Good selectivity, can be performed in aqueous solution | orgsyn.org |

| Metal-Mediated Reduction | Iron powder, Acetic Acid, Ethanol/Water | 4-methylphenyl 2-aminobenzoate | Cost-effective, traditional method | sciencemadness.org |

| Electrochemical Reduction | Phosphotungstic acid mediator, H₃PO₄ (aq), Carbon felt cathode | 4-methylphenyl 2-aminobenzoate | High selectivity (>99%), environmentally friendly | acs.org |

Derivatization at the Aromatic Rings

Functionalization can also be directed at the two distinct aromatic rings of this compound. The reactivity of each ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its substituents.

Benzoate (B1203000) Ring: This ring bears a nitro group (-NO₂) and an ester group (-COOR). Both are electron-withdrawing and deactivating towards electrophilic attack. nih.gov The nitro group is a strong deactivator and a meta-director. nih.govmasterorganicchemistry.com Therefore, any electrophilic substitution on this ring would be disfavored and would likely occur at the positions meta to the nitro group (C4 or C6).

4-Methylphenyl (p-Cresol) Ring: This ring is substituted with a methyl group (-CH₃) and the ester oxygen (-OAr). The methyl group is an activating, ortho-, para-director. The ester oxygen is also an activating, ortho-, para-director. Their combined influence strongly activates this ring for electrophilic attack, primarily at the positions ortho to the ester oxygen (C2' and C6') and ortho to the methyl group (C3' and C5'). Given that C2' and C6' are equivalent, as are C3' and C5', substitution is expected to occur at the positions ortho to the strongly activating hydroxyl-derived ester oxygen.

Therefore, electrophilic aromatic substitution reactions will preferentially occur on the activated 4-methylphenyl ring. evitachem.com

| Reaction Type | Reagent(s) | Probable Site of Substitution | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 4-Methylphenyl ring (ortho to -OAr) | 4-Methylphenyl 3-nitro-2-(ortho-nitro-phenoxy)benzoate | masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | 4-Methylphenyl ring (ortho to -OAr) | 4-Methylphenyl 3-bromo-2-(ortho-bromo-phenoxy)benzoate | grabmyessay.com |

| Sulfonation | Fuming H₂SO₄ | 4-Methylphenyl ring (ortho to -OAr) | 4-Methylphenyl 3-sulfo-2-(ortho-sulfo-phenoxy)benzoate | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Methylphenyl ring (ortho to -OAr) | 4-Methylphenyl 3-alkyl-2-(ortho-alkyl-phenoxy)benzoate | libretexts.org |

Derivatization for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy to improve the detectability of an analyte in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). greyhoundchrom.comlibretexts.org For this compound, derivatization can be employed to introduce a chromophore, a fluorophore, or a group that enhances ionization for mass spectrometry (MS), thereby increasing sensitivity and selectivity. chromatographyonline.com

For HPLC analysis, derivatization often targets a specific functional group to attach a tag with strong UV absorbance or fluorescence. nih.gov While the parent molecule already contains a nitroaromatic chromophore, its response can be enhanced. More commonly, the ester can be hydrolyzed to yield 2-nitrobenzoic acid and p-cresol (B1678582). These products can then be derivatized. For instance, the resulting carboxylic acid or phenol (B47542) can be reacted with a labeling agent.

For GC analysis, derivatization is used to increase the volatility and thermal stability of analytes. libretexts.org Silylation is a common technique for compounds containing hydroxyl groups, such as the p-cresol that would be released upon hydrolysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert hydroxyl groups to more volatile trimethylsilyl (B98337) ethers, which are amenable to GC-MS analysis. nih.gov

The table below outlines potential derivatization strategies to enhance the analytical detection of this compound or its hydrolysis products.

| Derivatizing Agent | Target Functional Group (Post-Hydrolysis) | Derivative Type | Analytical Technique | Principle of Enhancement | Reference |

| p-Nitrobenzoyl chloride | Phenolic -OH (on p-cresol) | Ester | HPLC-UV | Introduces a strong UV-absorbing p-nitrobenzoyl chromophore. | chromatographyonline.comnih.gov |

| Dansyl chloride | Phenolic -OH (on p-cresol) | Sulfonate Ester | HPLC-Fluorescence | Adds a highly fluorescent dansyl group. | chromatographyonline.com |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl group (if further oxidized) | Hydrazone | HPLC-UV | Forms a colored derivative with strong UV-Vis absorbance. | libretexts.org |

| N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) | Phenolic -OH (on p-cresol) | Silyl Ether | GC-MS | Increases volatility and thermal stability for GC; provides characteristic mass spectra. | nih.gov |

Applications in Organic Synthesis and Advanced Chemical Transformations

4-Methylphenyl 2-nitrobenzoate (B253500) as a Building Block or Intermediate in Complex Synthesis

While direct literature detailing the extensive use of 4-methylphenyl 2-nitrobenzoate is limited, its potential as a valuable building block can be inferred from the well-established chemistry of its constituent parts and related molecules. cymitquimica.com Compounds containing nitrobenzoate moieties are recognized as important intermediates in the synthesis of pharmaceuticals and other functional materials. evitachem.com The utility of this compound stems from its bifunctional nature, offering two primary sites for synthetic elaboration: the ester group and the nitro group.

The ester linkage can be cleaved via hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and p-cresol (B1678582), effectively using the ester as a protecting group for the carboxylic acid or phenol (B47542). Conversely, the true value of this compound as an intermediate lies in the transformations of the nitro group. The reduction of the nitro group to an amine provides a critical synthetic handle, leading to the formation of 4-methylphenyl 2-aminobenzoate (B8764639). This resulting aminobenzoate is a precursor to a wide range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. mdpi.com

Furthermore, related isomers and derivatives are frequently employed as building blocks. For example, 4-Methylphenyl 4-nitrobenzoate (B1230335), an isomer of the title compound, is noted for its application in organic synthesis as a building block for more complex structures. evitachem.com Similarly, other substituted nitrobenzoates serve as starting materials for multi-step syntheses, highlighting the general importance of this class of compounds as versatile intermediates. bldpharm.com

Catalytic Roles or Substrate in Catalytic Reactions

In chemical transformations, this compound functions primarily as a substrate in various catalytic reactions rather than as a catalyst itself. The reactivity of its functional groups makes it amenable to several important catalytic processes, particularly the reduction of the nitro group and transformations involving the carboxylate moiety.

The catalytic reduction of the aromatic nitro group is a fundamental and widely used reaction in organic synthesis. masterorganicchemistry.com This transformation can be efficiently achieved using several catalytic systems. Heterogeneous catalytic hydrogenation using noble metal catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas is a common and effective method. masterorganicchemistry.com Research on the closely related compound, benzyl (B1604629) 2-nitrobenzoate, has demonstrated its successful reduction to the corresponding amine using sodium borohydride (B1222165) (NaBH₄) in the presence of catalytic Pd/C. scirp.org Alternatively, metal-based reductions using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for converting an aromatic nitro group to an amine. masterorganicchemistry.com The application of these methods to this compound would yield 4-methylphenyl 2-aminobenzoate, a key intermediate for further synthesis.

More advanced catalytic applications involve the transformation of the entire 2-nitrobenzoate group. In a notable example of modern catalysis, 2-nitrobenzoates have been successfully employed as substrates in palladium-catalyzed decarboxylative Heck vinylation reactions. d-nb.infobeilstein-journals.org This process involves a copper-mediated decarboxylation coupled with a palladium-catalyzed Heck reaction, allowing the coupling of the aryl group with various olefins. This demonstrates that the 2-nitrobenzoate structure can act as a leaving group in sophisticated cross-coupling reactions, opening pathways to vinyl arene derivatives. d-nb.info

The ester functionality can also participate in catalytic transesterification reactions. Studies on various phenylbenzoate derivatives have shown that lanthanide complexes can catalyze the exchange of ester groups, suggesting that this compound could potentially serve as a substrate in similar transformations. ect-journal.kz

Table 1: Examples of Catalytic Reactions on Related Nitrobenzoate Substrates This table presents findings from related compounds to infer the potential catalytic transformations of this compound.

| Substrate | Catalytic System | Product Type | Reference |

|---|---|---|---|

| Benzyl 2-nitrobenzoate | NaBH₄, Pd/C, AcOH | Benzyl 2-aminobenzoate | scirp.org |

| Methyl 4-nitrobenzoate | Wang resin-supported PQM, NaBH₄ | Methyl 4-aminobenzoate | acs.org |

| Aromatic Nitro Compounds | Fe, Sn, or Zn with HCl | Aromatic Amines | masterorganicchemistry.com |

| Potassium 2-nitrobenzoate | Pd(OAc)₂, CuF₂, Benzoquinone | 2-Nitrostilbene (with styrene) | d-nb.infobeilstein-journals.org |

| Phenylbenzoate derivatives | Samarium nitrate (B79036) coronate | Transesterification products | ect-journal.kz |

Precursor in the Synthesis of Nitroaromatic Derivatives

The role of this compound as a precursor in the synthesis of other nitroaromatic derivatives is primarily centered on the reactivity of its nitro group and the aromatic rings. While modifications can be made to the molecule that preserve the nitro group, its most significant use as a precursor involves the transformation of the nitro group itself after other synthetic steps have been completed.

The reduction of the nitro group to an amine is a pivotal transformation that converts the parent nitroaromatic compound into a new class of aromatic amine derivatives. masterorganicchemistry.comresearchgate.net This reaction is often a key step in multi-step synthetic sequences where the nitro group is used to direct other substituents to the meta position, and is then converted to an ortho, para-directing amino group for subsequent reactions. libretexts.org The resulting 4-methylphenyl 2-aminobenzoate from the reduction of this compound is a valuable precursor for synthesizing nitrogen-containing heterocycles like benzoxazoles or quinazolinones. scirp.orgiucr.org

Nitroaromatic compounds, including nitrobenzoates, are themselves important precursors in various industrial syntheses. researchgate.net The synthesis of more complex molecules can involve building upon the nitrobenzoate scaffold. For instance, synthetic strategies have been developed for creating sterically hindered boronate esters from nitrobenzoate starting materials, demonstrating how the core structure can be elaborated to install other functional groups while retaining the nitro moiety for potential future transformations. researchgate.net Therefore, this compound can serve as a foundational molecule which, through a series of reactions, leads to a diverse array of more complex nitroaromatic or aminoaromatic final products.

Advanced Analytical Methodologies for Research Applications

Chromatography-Mass Spectrometry Techniques (e.g., GC-MS, UPLC-MS/MS)

Chromatography coupled with mass spectrometry provides definitive identification and quantification by separating the analyte from a mixture and then determining its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds like 4-Methylphenyl 2-nitrobenzoate (B253500). In GC-MS, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. rsc.org Electron ionization (EI) is a common ionization method used, which results in the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification.

While direct GC-MS data for 4-Methylphenyl 2-nitrobenzoate is not extensively published, analysis of structurally similar compounds provides insight into the expected fragmentation. For instance, related nitrobenzoate esters show predictable cleavage patterns. scielo.br The analysis of isomers such as 2-isopropyl-5-methylphenyl 4-nitrobenzoate (B1230335) (m/z 299 [M]⁺) demonstrates fragmentation leading to a prominent ion at m/z 150, corresponding to the 4-nitrobenzoyl cation, and other fragments related to the substituted phenol (B47542). scielo.br For this compound, one would anticipate a molecular ion peak and key fragments corresponding to the 2-nitrobenzoyl and methylphenyl moieties. GC-MS analysis is frequently mentioned in the general experimental sections of synthetic chemistry studies for reaction monitoring and product confirmation. rsc.org

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a more advanced technique offering higher resolution, speed, and sensitivity compared to conventional HPLC-MS. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for better separation efficiency at higher flow rates. sielc.com This technique is particularly valuable for analyzing complex mixtures or trace-level concentrations. scholaris.ca A study on specialized metabolites utilized a Vanquish UPLC system coupled to a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer, demonstrating the high-resolution capabilities for separating and identifying organic compounds in intricate samples. scholaris.ca For this compound, UPLC-MS/MS would involve separation on a reverse-phase column followed by detection using an electrospray ionization (ESI) source, which is suitable for polar, non-volatile compounds. The tandem mass spectrometry (MS/MS) capability allows for selected reaction monitoring (SRM), providing exceptional selectivity and quantitative accuracy by monitoring a specific fragmentation transition of the parent ion.

Table 1: Comparison of GC-MS and UPLC-MS/MS for Nitroaromatic Ester Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem MS (UPLC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile/thermally stable compounds in the gas phase. | High-resolution separation of compounds in the liquid phase. |

| Typical Ionization | Electron Ionization (EI), providing detailed fragmentation. scielo.br | Electrospray Ionization (ESI), typically for polar compounds, generates protonated molecules [M+H]⁺. mdpi.com |

| Instrumentation Example | Shimadzu QP2010 GC-MS spectrometer with a capillary column. rsc.org | Vanquish UHPLC system with a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer. scholaris.ca |

| Key Advantage | Provides reproducible, library-searchable fragmentation patterns for structural confirmation. nih.govresearchgate.net | High throughput, superior sensitivity, and suitability for non-volatile or thermally labile compounds. sielc.comscholaris.ca |

| Application | Purity assessment and identification in synthetic reaction mixtures. scielo.br | Trace-level quantification, analysis in complex biological or environmental matrices, and purity evaluation. scholaris.camdpi.com |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. For a molecule like this compound, which contains strong chromophores (the nitrobenzoyl group), HPLC coupled with UV-Vis or Photodiode Array (PDA) detectors is highly effective.

A typical HPLC method involves a reverse-phase (RP) column, such as a C18, and a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detector Technology : A Photodiode Array (DAD) detector is particularly advantageous as it acquires the full UV-Vis spectrum for the analyte as it elutes from the column. mdpi.com This provides not only quantitative data (from the peak area at a specific wavelength) but also qualitative information. The UV spectrum can help confirm the identity of the peak and assess its purity by comparing spectra across the peak profile. The nitroaromatic structure of this compound results in strong UV absorbance, making this a sensitive detection method. researchgate.net

Method Parameters : Research on related compounds provides a template for method development. For instance, the analysis of N′-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide was performed on a Raptor ARC-18 column with a mobile phase of 0.1% formic acid and methanol, monitored at 254 nm. mdpi.com Similarly, a method for methyl 4-chloro-2-nitrobenzoate used a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The presence of formic or phosphoric acid helps to ensure sharp, symmetrical peak shapes. sielc.commdpi.com

Table 2: Exemplary HPLC Conditions for Analysis of Related Nitroaromatic Compounds

| Parameter | Method 1 (Based on Hydrazide Analysis) mdpi.com | Method 2 (Based on Nitrobenzoate Ester Analysis) sielc.com |

|---|---|---|

| Column | Raptor ARC-18 (100 × 4.6 mm, 2.7 µm) | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | 0.1% Formic Acid / Methanol (35:65, v/v) | Acetonitrile, Water, and Phosphoric Acid |

| Detector | Photodiode Array (DAD) at 254 nm | UV (Wavelength not specified) |

| Flow Rate | 0.8 mL/min | Not specified |

| Application | Purity determination and characterization. | Analytical separation, scalable to preparative isolation. |

Other Hyphenated Techniques for Comprehensive Characterization

While GC-MS and LC-MS are powerful, a complete structural elucidation and characterization of a novel or reference compound often requires a combination of analytical techniques. The hyphenation of chromatography with other spectroscopic methods, or the complementary use of multiple techniques, ensures a comprehensive understanding of the molecule's identity and purity.

The most critical complementary technique is Nuclear Magnetic Resonance (NMR) Spectroscopy . While chromatography confirms purity and provides molecular weight information (via MS), NMR reveals the precise arrangement of atoms within the molecule.

¹H NMR : Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, ¹H NMR would show distinct signals for the aromatic protons on both the methylphenyl and nitrobenzoate rings, as well as a singlet for the methyl group protons. rsc.orgscielo.br

¹³C NMR : Identifies the different carbon environments in the molecule, including the carbonyl carbon of the ester and the aromatic carbons. scielo.br

In practice, a full characterization workflow involves using HPLC-DAD or LC-MS to establish purity and obtain molecular weight. mdpi.com Subsequently, the purified compound is analyzed by high-field NMR (¹H, ¹³C, and potentially 2D-NMR experiments) to confirm its detailed covalent structure. mdpi.com Infrared (IR) spectroscopy may also be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the nitro group (N-O) stretches. scielo.br This multi-technique approach, combining separation science with mass spectrometry and spectroscopy, provides an irrefutable characterization of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methylphenyl 2-nitrobenzoate with high purity, and how can reaction conditions be monitored?

- Methodology : Synthesis typically involves esterification between 2-nitrobenzoic acid derivatives and 4-methylphenol under acid-catalyzed conditions. Refluxing in anhydrous toluene with a catalytic amount of sulfuric acid (0.5–1.0 mol%) at 110–120°C for 6–8 hours yields the product. Purity (>95%) can be confirmed via HPLC or GC-MS, as referenced in reagent catalogs for analogous nitrobenzoates .

- Key considerations : Control moisture to avoid side reactions (e.g., hydrolysis). Use TLC or in-line FTIR to monitor esterification progress.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., nitro group deshields adjacent protons).

- IR : Confirm ester C=O (~1720 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals molecular packing and hydrogen-bonding motifs. For example, sulfonyl and nitro groups in related 4-methylphenyl derivatives form C–H···O interactions, as shown in recent crystal studies .

Q. What are the known applications of this compound in agrochemical research?

- Methodology : Nitrobenzoate esters are precursors for herbicides like bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate). Structure-activity relationship (SAR) studies can optimize substituents on the phenyl ring to enhance herbicidal efficacy while minimizing photodegradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodology : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking). For example, in a 4-methylphenyl sulfonyl compound, conflicting hydrogen-bonding patterns were resolved by comparing experimental SCXRD data with DFT-optimized geometries . Graph-set analysis (e.g., Etter’s rules) can further classify interaction motifs .

Q. What role does this compound play in bacterial chemotaxis and biodegradation pathways?

- Methodology : Certain Pseudomonas strains exhibit chemotaxis toward nitrobenzoates via methyl-accepting chemotaxis proteins (MCPs). For example, Comamonas testosteroni CNB-1 uses MCP2923 to detect nitroaromatics, initiating degradation via nitroreductases (e.g., converting 2-nitrobenzoate to 2-hydroxylaminobenzoate) . Microscale thermophoresis (MST) assays quantify ligand-receptor binding affinities.

Q. How do copper(II) coordination complexes with this compound ligands influence magnetic and catalytic properties?

- Methodology : React this compound with Cu(II) salts and nitrogen donors (e.g., 4-methylpyridine) to form complexes. Magnetic susceptibility measurements and EPR spectroscopy reveal antiferromagnetic interactions in dimeric Cu(II) structures. DFT calculations (e.g., B3LYP/6-31G*) model electronic transitions and spin states .

Q. What computational strategies predict the environmental persistence and toxicity of this compound?

- Methodology :

- QSPR models : Correlate logP and nitro group position with biodegradation half-lives.

- Docking simulations : Assess binding to bacterial nitroreductases (e.g., PnbA from Pseudomonas sp.) to predict metabolic pathways.

- Ecotoxicity : Use Vibrio fischeri bioluminescence assays for acute toxicity screening .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Reproducibility : Verify purity via elemental analysis and compare with literature (e.g., CAS databases).

- Polymorphism : SCXRD can identify different crystalline forms affecting melting points. For example, a 4-methylphenyl sulfonyl compound exhibited a 191–194°C range due to solvent inclusion .

- Instrument calibration : Cross-validate NMR/IR results with certified reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products